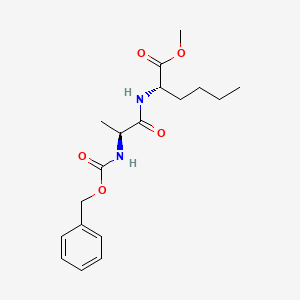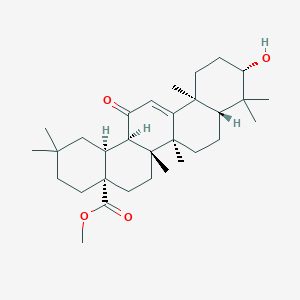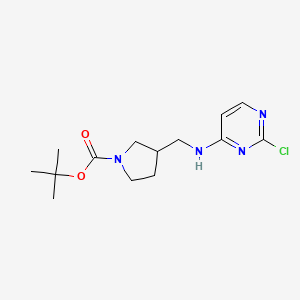![molecular formula C11H5Cl3N4 B11830478 4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-34-9](/img/structure/B11830478.png)
4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-ジクロロ-1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジンは、ピラゾロ[3,4-d]ピリミジン類に属する複素環式化合物です。これらの化合物は、その多様な生物活性で知られており、潜在的な治療用途に関して広く研究されてきました。構造中の塩素原子の存在は、その反応性と生物活性を高めています。
準備方法
合成経路と反応条件
4,6-ジクロロ-1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジンの合成は、通常、炭酸カリウムなどの塩基の存在下、4-クロロベンズアルデヒドと4,6-ジクロロピリミジンを反応させることから始まります。反応は、ジメチルホルムアミドなどの溶媒中で、高温で行われます。得られた中間体はその後環化して、ピラゾロ[3,4-d]ピリミジン環系を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フローリアクターと最適化された反応条件を使用することで、最終生成物の収率と純度を高めることができます。さらに、反応時間を短縮し、効率を向上させるために、マイクロ波支援合成が検討されています。
化学反応の分析
反応の種類
4,6-ジクロロ-1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジンは、さまざまな化学反応を起こします。その中には以下のようなものがあります。
求核置換: 塩素原子は、アミンやチオールなどの求核剤で置換され得ます。
酸化と還元: この化合物は、対応する酸化物を形成する酸化またはアミンを形成する還元を受けることができます。
環化: より複雑な複素環構造を形成する環化反応に参加できます。
一般的な試薬と条件
求核置換: ジメチルスルホキシドなどの溶媒中のアジ化ナトリウムまたはチオラートカリウムなどの試薬。
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
生成される主要な生成物
求核置換: 置換されたピラゾロ[3,4-d]ピリミジンの形成。
酸化: 酸化物または水酸化誘導体の形成。
還元: アミンまたは還元誘導体の形成。
科学研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗ウイルス特性について調査されています。
医学: 癌細胞の増殖に関与する特定の酵素と経路を阻害する能力のために、抗癌剤としての可能性が探求されています。
産業: 農薬や医薬品の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
4,6-ジクロロ-1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、特定のキナーゼの活性を阻害することができ、細胞の成長と増殖に関与するシグナル伝達経路を阻害します。この阻害は、癌細胞のアポトーシスを誘導し、微生物病原体の増殖を抑制することができます。
類似の化合物との比較
類似の化合物
- 4,6-ジクロロピリミジン
- 4-クロロベンズアルデヒド
- ピラゾロ[3,4-d]ピリミジン誘導体
ユニークさ
4,6-ジクロロ-1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジンは、塩素原子とピラゾロ[3,4-d]ピリミジン環系の両方が存在することでユニークです。この組み合わせは、その反応性と生物活性を高め、さまざまな科学研究の用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4,6-Dichloropyrimidine
- 4-Chlorobenzaldehyde
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine atoms and the pyrazolo[3,4-d]pyrimidine ring system. This combination enhances its reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
5334-34-9 |
|---|---|
分子式 |
C11H5Cl3N4 |
分子量 |
299.5 g/mol |
IUPAC名 |
4,6-dichloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H5Cl3N4/c12-6-1-3-7(4-2-6)18-10-8(5-15-18)9(13)16-11(14)17-10/h1-5H |
InChIキー |
AGNZJGPYNFNEJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)


![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)



![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)

